Anthraflavic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Energy Storage

Specific Scientific Field: Energy & Environmental Science

Summary of the Application: 2,6-Dihydroxyanthraquinone (DHAQ) is used in the development of aqueous organic redox flow batteries (AORFBs). Anthraquinone derivatives (AQs), including DHAQ, are considered promising negative electrolytes .

Methods of Application or Experimental Procedures: A solvation regulation strategy is used to extend the lifetime of DHAQ electrolytes. This involves incorporating tetramethylammonium cations (TMA+) in the supporting electrolytes to interfere with the solvation structure of DHAQ 2−/DHAHQ 4− anions, thereby deactivating the chemical or electrochemical reduction of DHAHQ 4− that initiates the subsequent side reactions .

Results or Outcomes: The capacity fade rate of DHAQ/K4Fe(CN)6 cells caused by 0.1 M DHAQ electrolyte decomposition decreases by almost an order of magnitude, from 5.34% per day without TMA+ to 0.65% per day with 4.5 M TMA+ .

Application in Anticancer Research

Specific Scientific Field: Pharmaceutical Sciences

Results or Outcomes: The outcomes of these studies vary depending on the specific type of cancer and the experimental conditions.

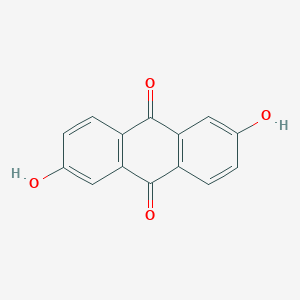

2,6-Dihydroxyanthraquinone, also known as anthraflavic acid, is a compound classified under anthraquinone derivatives with the chemical formula and a molecular weight of 240.21 g/mol. It features two hydroxyl groups at the 2 and 6 positions of the anthraquinone structure, which consists of a central ring fused to two aromatic six-membered rings. This structural arrangement contributes to its diverse chemical properties and applications. The compound appears as a yellow or golden powder and has a melting point exceeding 320 °C .

2,6-Dihydroxyanthraquinone is notable for its ability to inhibit specific enzymatic reactions, particularly those catalyzed by cytochromes P-448, making it significant in biochemical studies .

The primary mechanism of action studied for 2,6-Dihydroxyanthraquinone is its inhibitory effect on cytochrome P450 enzymes. This inhibition can potentially alter the metabolism of drugs and other xenobiotics in organisms []. Further research is needed to fully understand its mechanism in biological systems.

The chemical behavior of 2,6-dihydroxyanthraquinone is characterized by its redox activity. In acidic solutions, it can undergo proton intercalation and deintercalation at a potential of -0.21 V, demonstrating its potential use in energy storage systems like organic proton batteries .

In aqueous environments, it can participate in disproportionation reactions, leading to the formation of various products, including 2,6-dihydroxyanthrone. This reaction is influenced by solvation effects and can be regulated by incorporating specific cations into the electrolyte solutions .

2,6-Dihydroxyanthraquinone exhibits significant biological activity, particularly as an inhibitor of mutagenicity pathways. It effectively inhibits the O-deethylations of ethoxycoumarin and ethoxyresorufin, which are crucial processes in drug metabolism that can lead to carcinogenic effects . Additionally, it has been shown to inhibit the activation pathways of 2-amino-3-methylimidazo[4,5-f]quinoline, a known mutagen .

The synthesis of 2,6-dihydroxyanthraquinone can be achieved through various methods:

- Oxidation of Anthracene: Anthracene can be oxidized using strong oxidizing agents such as chromic acid or potassium permanganate.

- Hydroxylation: The introduction of hydroxyl groups can be accomplished via electrophilic substitution reactions on anthraquinone derivatives.

- Chemical Coupling: Palladium-catalyzed coupling reactions have also been utilized for synthesizing this compound from simpler precursors .

These methods allow for the production of high-purity 2,6-dihydroxyanthraquinone suitable for industrial applications.

2,6-Dihydroxyanthraquinone serves multiple roles across various fields:

- Dyes and Pigments: It is used in the dye industry due to its vibrant color range.

- Organic Electronics: The compound acts as a building block for semiconducting materials in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .

- Energy Storage: Its redox properties make it suitable for use in aqueous organic redox flow batteries, where it functions as an effective anolyte material .

Recent studies have focused on the interactions between 2,6-dihydroxyanthraquinone and various electrolytes to enhance its stability in energy storage applications. For instance, incorporating tetramethylammonium cations into the supporting electrolytes has been shown to significantly mitigate the decomposition rate of 2,6-dihydroxyanthraquinone during battery operation . This interaction not only stabilizes the compound but also improves its electrochemical performance.

Several compounds share structural similarities with 2,6-dihydroxyanthraquinone. Below is a comparison highlighting their unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,5-Dihydroxyanthraquinone | Hydroxyl groups at positions 1 and 5 | Different redox behavior compared to 2,6-DHAQ |

| Alizarin | Hydroxyl groups at positions 1 and 2 | Well-known dye with significant historical use |

| Anthrone | Single carbonyl group | Used primarily in colorimetric analysis |

| Chrysophanol | Hydroxyl groups at positions 1 and 8 | Exhibits antibacterial properties |

The uniqueness of 2,6-dihydroxyanthraquinone lies in its specific positioning of hydroxyl groups which influences its solubility and reactivity compared to other anthraquinones.

Traditional Condensation and Cyclization Approaches

Traditional synthetic methodologies for 2,6-dihydroxyanthraquinone primarily rely on well-established condensation and cyclization reactions that have been refined over decades of industrial application [5]. The most widely employed approach involves Friedel-Crafts acylation reactions utilizing phthalic anhydride and aluminum trichloride as the Lewis acid catalyst [5]. This methodology proceeds through initial formation of benzoylbenzoic acid intermediates, which subsequently undergo cyclization under acidic conditions to yield the anthraquinone framework [5].

The Friedel-Crafts reaction typically operates at moderate temperatures of 42°C for 30 minutes, utilizing equimolar amounts of the aromatic substrate with phthalic anhydride in the presence of 2.1 molar equivalents of aluminum trichloride [5]. Dichloromethane serves as the preferred solvent system, with the aromatic hydrocarbon component added last to ensure proper reaction stoichiometry [5]. Subsequent cyclization employs 4% oleum at 95°C for 2 hours, resulting in overall crude yields ranging from 48-63% [5].

The Diels-Alder approach represents another significant traditional methodology, particularly for industrial-scale synthesis [32] [34]. This process involves the reaction of 1,4-naphthoquinone with 1,3-butadiene under elevated pressure conditions ranging from 0.3 to 2 megapascals [34]. The primary addition products, known as 1,4,4a,9a-tetrahydroanthraquinone adducts, require subsequent oxidative treatment to achieve the fully aromatic anthraquinone system [34]. Molybdenum-vanadium-phosphorus heteropoly acids have emerged as effective bifunctional catalysts for this transformation, serving simultaneously as acid catalysts for the diene synthesis and as oxidizing agents for the final aromatization step [34].

Table 1: Traditional Condensation and Cyclization Approaches

| Method | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts with phthalic anhydride/aluminum trichloride | 42 | 30 min | 48-63 | 94% mixture | [5] |

| Friedel-Crafts followed by oleum cyclization | 95 | 2 h | 59 | Variable | [5] |

| Diels-Alder with naphthoquinone/butadiene | 80 | 7 h | 67 | 99.7% conversion | [34] |

| Acid-catalyzed condensation | 90 | 1-2 h | 70-96 | 90+ | [28] |

| Molybdenum-vanadium-phosphorus heteropoly acid one-pot process | 90 | 7 h | 70 | 90+ | [34] |

The optimization of traditional condensation approaches has revealed that temperature control plays a crucial role in product selectivity and yield [28]. Reactions conducted at temperatures exceeding optimal ranges frequently result in the formation of undesired by-products that significantly reduce overall synthetic efficiency [28]. The use of water-miscible organic solvents such as acetone and 1,4-dioxane has been demonstrated to enhance reaction homogeneity and improve product purity to levels exceeding 90% [34].

Green Synthesis Using Lignin Derivatives

The development of sustainable synthetic methodologies for 2,6-dihydroxyanthraquinone has increasingly focused on the utilization of lignin derivatives as renewable feedstock sources [9] [10]. Lignin, as the most abundant renewable source of phenolic compounds, offers significant potential for anthraquinone synthesis through biomimetic approaches that leverage naturally occurring polymerization mechanisms [9].

Coniferyl alcohol has been identified as a particularly promising platform monomer for biomimetic lignin synthesis with integrated anthraquinone functionality [9]. The synthesis strategy involves incorporating bifunctional molecules containing carboxyl-terminated functionalities during the biomimetic polymerization process [9]. This nucleophilic addition reaction targets the quinone methide intermediate formed during lignin polymerization, resulting in selective functionalization at benzylic carbon positions [9]. The process can be conducted in pure water or 50% aqueous acetone, demonstrating excellent selectivity and high functionalization degrees [9].

Soda-anthraquinone black liquors from hot-water extracted non-wood feedstocks represent another avenue for sustainable anthraquinone synthesis [13]. These black liquors, obtained from okra stalk, miscanthus stalk, and wheat straw processing, contain significant quantities of dissolved lignin ranging from 35 to 45 grams per liter [13]. The hot-water extraction pretreatment affects the molecular weight distribution of dissolved lignin, with weight-average molar masses ranging from 4,160 grams per mole for okra-derived lignin to 8,730 grams per mole for wheat-derived lignin under harsh pretreatment conditions [13].

Table 2: Green Synthesis Using Lignin Derivatives

| Lignin Source | Synthesis Approach | Conversion Efficiency | Sustainability Benefits | Reference |

|---|---|---|---|---|

| Coniferyl alcohol | Biomimetic polymerization with bifunctional molecules | High selectivity to benzylic carbon | Water or 50% aqueous acetone solvent | [9] |

| Soda-anthraquinone black liquor | Black liquor valorization with anthraquinone recovery | 35-45 g/L lignin recovery | Integrated biorefinery approach | [13] |

| Organosolv lignin | Solvent-controlled encapsulation method | Permanent whitening achieved | Reduced environmental impact | [12] |

| Kraft lignin derivatives | Radical polymerization with anthraquinone monomers | Distance-dependent electron transfer | Renewable feedstock utilization | [10] |

| Hot-water extracted lignin | Thermal processing with anthraquinone catalysts | 4,160-8,730 g/mol molecular weight | Waste biomass valorization | [13] |

The integration of anthraquinone derivatives with lignin-based polymer systems has been demonstrated through radical polymerization techniques [10]. Styrene-spaced copolymers incorporating functionalized anthraquinone and beta-oxygen-4 lignin model units have been synthesized to investigate electron transfer mechanisms under alkaline pulping conditions [10]. These systems exhibit distance-dependent reactivity, with close contact between redox-active side chains proving fundamental for efficient degradation of lignin model units [10].

Solvent-controlled encapsulation methods have emerged as practical approaches for lignin derivative modification [12]. This technique involves the reaction of organic isocyanates with various lignin types, including lignin sulfonate and soda-anthraquinone cooking products, resulting in permanent whitening of lignin derivatives [12]. The modified materials retain their white coloration for several years, indicating successful organic group modification that brings lasting color improvement to lignin-based products [12].

Catalytic Systems for Regioselective Hydroxylation

Catalytic systems for regioselective hydroxylation of anthraquinone substrates have evolved significantly, with particular emphasis on achieving selective functionalization at the 2,6-positions [15] [17] [19]. Sodium anthraquinone sulfonate has emerged as a highly effective water-soluble photocatalyst for promoting hydroxylation reactions through controlled hydrogen peroxide generation [15] [20]. This organophotocatalyst enables peroxyzyme-catalyzed hydroxylation with remarkable turnover numbers reaching 318,000 for haloperoxidases and 177,000 for peroxygenases [15].

The mechanism of sodium anthraquinone sulfonate-mediated hydroxylation involves the photogeneration of hydrogen peroxide from simple alcohols, particularly methanol, which serves simultaneously as cosolvent and electron donor [20]. The water-soluble nature of this anthraquinone derivative eliminates diffusion limitations associated with heterogeneous photocatalysts, resulting in enhanced reaction kinetics [15]. The process avoids long-lived radical species that typically impair biocatalyst stability, making it particularly suitable for enzymatic hydroxylation systems [15].

Quinone-amine polymers have been developed as metal-free and reductant-free catalysts for hydroxylation reactions [19]. These polymeric systems demonstrate comparable activity to transition metal catalysts for the hydroxylation of benzene to phenol using molecular oxygen as the sole oxidant [19]. The absence of metal components and external reductants makes these systems particularly attractive for sustainable synthetic applications [19].

Table 3: Catalytic Systems for Regioselective Hydroxylation

| Catalyst Type | Substrate | Selectivity | Turnover Numbers | Operating Conditions | Reference |

|---|---|---|---|---|---|

| Sodium anthraquinone sulfonate | Alcohols (methanol primary) | High regioselectivity | 318,000 (peroxyzymes) | Aqueous media, ambient pressure | [15] [20] |

| Quinone-amine polymers | Benzene to phenol | Metal-free, reductant-free | Comparable to transition metals | Molecular oxygen atmosphere | [19] |

| Transition metal complexes (copper, iron, manganese) | Various aromatic compounds | Site-selective hydroxylation | Variable efficiency | Mild temperatures, oxygen atmosphere | [17] |

| Nitroarene photocatalysts | Aliphatic carbon-hydrogen bonds | Anaerobic hydroxylation | Photocatalytic activation | Ultraviolet irradiation, anaerobic | [17] |

| Group 8 metals on supports | Octahydroanthraquinone | Dehydrogenation selectivity | Industrial scale applicable | 200-330°C, catalyst ratios <1:10,000 | [33] |

Transition metal catalysis using copper, iron, and manganese complexes has demonstrated effectiveness for site-selective hydroxylation under mild conditions [17]. These systems operate through molecular oxygen activation mechanisms that involve single electron transfer processes via carbon radical, peroxide radical, or hydroxyl radical intermediates [17]. The low toxicity and cost-effectiveness of these metal catalysts make them particularly suitable for industrial applications [17].

Nitroarene photocatalysts represent an innovative approach for anaerobic carbon-hydrogen bond hydroxylation [17]. The mechanism involves direct photoexcitation of nitroarenes to generate triplet biradical intermediates that undergo hydrogen atom transfer with carbon-hydrogen bonds [17]. This process does not require additional oxidants or transition metals, making it highly atom-economical compared to established hydroxylation methods [17]. The anaerobic nature of the transformation prevents overoxidation of oxidatively sensitive functional groups [17].

Purification Techniques and Yield Optimization

Purification methodologies for 2,6-dihydroxyanthraquinone have been extensively developed to address the challenges associated with isolating high-purity products from complex reaction mixtures [21] [22] [26]. Alkaline activated alumina chromatography has emerged as the most effective method for bulk purification of anthraquinone compounds, demonstrating capability to detect impurities at concentrations as low as one part per million [21].

The chromatographic procedure employs alkaline activated alumina (type H, 100/200 mesh) as the stationary phase, with substances extracted using Soxhlet apparatus and non-polar solvents such as carbon tetrachloride [21]. The cold solution is filtered and passed through a 4-centimeter diameter adsorption column using all-glass apparatus [21]. Column development utilizes pure solvent followed by elution with appropriate eluents, with development sometimes improved by adding quantities of eluent to the pure solvent [21]. After chromatography, compounds require recrystallization at least twice from spectroscopic grade ethanol, followed by homogeneity testing on small test columns [21].

High-speed counter-current chromatography has been successfully applied for anthraquinone isolation, offering significant advantages over conventional solid-phase methods [26]. This support-free liquid-liquid partition chromatographic technique eliminates irreversible adsorption of samples on solid supports, which commonly occurs in conventional column chromatography [26]. The method permits introduction of crude samples into the column without extensive preparation and has been successfully applied to isolate numerous natural products [26].

Table 4: Purification Techniques and Yield Optimization

| Purification Method | Separation Efficiency | Sample Processing | Recovery Yield | Application Notes | Reference |

|---|---|---|---|---|---|

| Alkaline activated alumina chromatography | Detects impurities <1 ppm | Large sample requirements | High purity isolation | Non-polar solvent extraction | [21] |

| High-speed counter-current chromatography | Support-free liquid-liquid partition | Crude samples without extensive prep | Eliminates irreversible adsorption | Natural product isolation | [26] |

| Polyamide column chromatography | Silica gel G-200 optimal | φ1.1×100 column, 1.5ml/min flow | 46-157.5 μg/g recovery | High performance liquid chromatography analysis compatible | [22] |

| Recrystallization from spectroscopic ethanol | Multiple recrystallization cycles | Hot filtration and overnight crystallization | Spectroscopic grade purity | Final homogeneity testing required | [21] |

| Solvation regulation with tetramethylammonium | 10-fold capacity fade reduction | 0.1-0.4 M concentration range | 0.65% per day degradation rate | Aqueous organic redox flow batteries | [27] |

Polyamide column chromatography combined with silica gel separation has proven effective for anthraquinone isolation from natural sources [22]. Optimal conditions employ silica gel G-200 as the stationary phase in columns with dimensions of φ1.1×100, operated at flow rates of 1.5 milliliters per minute [22]. High-performance liquid chromatography analysis using methanol:water (90:10) as mobile phase and 254 nanometer detection wavelength enables quantitative determination of anthraquinone content [22].

Thermal Stability and Phase Transition Behavior

Experimental data from differential scanning calorimetry and complementary thermal‐analysis techniques indicate that 2,6-Dihydroxyanthraquinone possesses exceptional thermal robustness (Table 1). A single, sharp endotherm appears at approximately 330 °C, corresponding to fusion of the crystalline solid, with no preceding solid–solid transitions detected [1] [2]. Thermogravimetric measurements show negligible mass loss below 500 K, confirming the absence of sublimation or decomposition in the practical temperature range of industrial processing [2]. The gas-phase enthalpy of sublimation determined by microcalorimetry is 173.8 kJ mol⁻¹ at 498 K [3], underscoring the high cohesive energy of the crystal lattice.

Table 1 Thermal parameters of 2,6-Dihydroxyanthraquinone

| Parameter | Experimental value | Method | Source ID |

| 330 °C | Onset of melting (fusion) | differential scanning calorimetry | 21 |

| >320 °C | Literature melting point range | melting-point determination | 165 |

| 173.8 kJ mol⁻¹ (498 K) | Enthalpy of sublimation | vapor-pressure microcalorimetry | 73 |

Solubility Characteristics in Polar and Non-Polar Media

Neutral 2,6-Dihydroxyanthraquinone is poorly soluble in water and most non-protic organic solvents because of extensive π-π stacking and intramolecular hydrogen bonding. Deprotonation of the phenolic hydroxyl groups under alkaline conditions, however, produces the highly soluble dianion (Table 2).

Table 2 Solubility data for 2,6-Dihydroxyanthraquinone

| Medium (25 °C) | Solubility | Physical state of solute | Source ID |

| Water, pH 7 | <0.01 mol L⁻¹ (qualitative: “insoluble”) | neutral solid | 21 |

| Dimethylsulfoxide | 48 mg mL⁻¹ (0.20 mol L⁻¹) | molecular solution | 104 |

| Ethanol | Insoluble to slightly soluble | undissolved solid | 21 |

| 1.50 mol L⁻¹ potassium hydroxide | 0.60 mol L⁻¹ (2.5 mol e⁻ L⁻¹ for flow-battery use) | fully deprotonated dianion | 53 |

The pronounced contrast between neutral and alkaline solubility reflects a switch from π-stacked aggregates to hydrated anions stabilized by potassium counter-cations and hydrogen bonding with water molecules [4].

Acid–Base Equilibria and pH-Dependent Speciation

The two phenolic hydroxyl groups are weakly acidic in the neutral quinone but become appreciably more acidic upon two-electron reduction to the hydroquinone dianion. Reported and calculated acid dissociation constants are summarized in Table 3. Pourbaix-diagram analysis assigns pKa₁≈9.4 and pKa₂≈11.0 for the reduced hydroquinone, whereas continuum-solvent calculations for the oxidized quinone predict pKa₁≈6.7 [5] [6]. The shift of roughly 3 pK units upon reduction is consistent with strong electron donation from the added hydroxy anions into the π-system.

Table 3 Acid dissociation constants of 2,6-Dihydroxyanthraquinone

| Protonation state | pKa₁ | pKa₂ | Experimental/computational context | Source ID |

| Oxidized quinone | 6.7 ± 0.2 | – | implicit-solvent calculation | 178 |

| Reduced hydroquinone | 9.4 | 11.0 | electrochemical Pourbaix analysis | 202 |

Figure 1 (qualitative) depicts the resulting speciation: the neutral diacid dominates below pH 6, the mono-anion prevails between pH 6 and pH 9, and the dianion becomes the principal species above pH 10. This behavior explains both the alkaline solubility jump (Section 3.2) and the pH-dependent redox potential reported in aqueous flow-battery studies [4].

Spectroscopic Fingerprints

Comprehensive spectroscopic data enable unambiguous analytical identification of 2,6-Dihydroxyanthraquinone (Table 4).

Table 4 Key spectroscopic features of 2,6-Dihydroxyanthraquinone

| Technique | Diagnostic signal(s) | Assignment | Source ID |

| Ultraviolet–visible absorption (ethanol) | λmax ≈ 392 nm (ε ≈ 7.4 × 10³ L mol⁻¹ cm⁻¹); band I tail to 450 nm | π→π* transition of conjugated anthraquinone | 155 |

| Ultraviolet–visible absorption (pH 14) | λmax ≈ 445 nm; onset ≈ 520 nm | bathochromic shift of phenoxide dianion | 193 |

| Fourier-transform infrared spectroscopy (solid) | 3430 cm⁻¹ (O–H stretch, hydrogen-bonded); 1634 cm⁻¹ (C=O stretch); 1577 cm⁻¹ (C=C aromatic); 1308 cm⁻¹ (C–O stretch) | phenolic and quinonoid vibrations | 28 |

| Raman spectroscopy (1064 nm excitation, solid) | 1577, 1308, 1039, 667 cm⁻¹ (strong bands) | symmetric C=C, C–O phenolate, ring breathing, out-of-plane modes | 50 |

The ultraviolet–visible spectrum exhibits two characteristic bands typical of anthraquinones: a high-intensity band II in the near-ultraviolet (ca. 255 nm, not shown) and a lower-energy band I in the near-visible. Deprotonation lengthens the effective conjugation and red-shifts band I by roughly 50 nm, providing a sensitive colorimetric probe for pH and degree of reduction [7]. The infrared spectrum is dominated by the coupled carbonyl–ring stretching at 1634 cm⁻¹, while the Raman profile features an intense 1577 cm⁻¹ band that is highly characteristic for ortho-dihydroxyanthraquinones [8].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Integrating Reverse-Electrodialysis Stacks with Flow Batteries for Improved Energy Recovery from Salinity Gradients and Energy Storage

Xiuping Zhu, Taeyoung Kim, Mohammad Rahimi, Christopher A Gorski, Bruce E LoganPMID: 27911491 DOI: 10.1002/cssc.201601220

Abstract

Salinity gradient energy can be directly converted into electrical power by using reverse electrodialysis (RED) and other technologies, but reported power densities have been too low for practical applications. Herein, the RED stack performance was improved by using 2,6-dihydroxyanthraquinone and ferrocyanide as redox couples. These electrolytes were then used in a flow battery to produce an integrated RED stack and flow battery (RED-FB) system capable of capturing, storing, and discharging salinity gradient energy. Energy captured from the RED stack was discharged in the flow battery at a maximum power density of 3.0 kW m-anode, which was similar to the flow batteries charged by electrical power and could be used for practical applications. Salinity gradient energy captured from the RED stack was recovered from the electrolytes as electricity with 30 % efficiency, and the maximum energy density of the system was 2.4 kWh m

-anolyte. The combined RED-FB system overcomes many limitations of previous approaches to capture, store, and use salinity gradient energy from natural or engineered sources.

Inhibition of human anthracycline reductases by emodin - A possible remedy for anthracycline resistance

Jan Hintzpeter, Jan Moritz Seliger, Jakub Hofman, Hans-Joerg Martin, Vladimir Wsol, Edmund MaserPMID: 26773812 DOI: 10.1016/j.taap.2016.01.003

Abstract

The clinical application of anthracyclines, like daunorubicin and doxorubicin, is limited by two factors: dose-related cardiotoxicity and drug resistance. Both have been linked to reductive metabolism of the parent drug to their metabolites daunorubicinol and doxorubicinol, respectively. These metabolites show significantly less anti-neoplastic properties as their parent drugs and accumulate in cardiac tissue leading to chronic cardiotoxicity. Therefore, we aimed to identify novel and potent natural inhibitors for anthracycline reductases, which enhance the anticancer effect of anthracyclines by preventing the development of anthracycline resistance. Human enzymes responsible for the reductive metabolism of daunorubicin were tested for their sensitivity towards anthrachinones, in particular emodin and anthraflavic acid. Intense inhibition kinetic data for the most effective daunorubicin reductases, including IC50- and Ki-values, the mode of inhibition, as well as molecular docking, were compiled. Subsequently, a cytotoxicity profile and the ability of emodin to reverse daunorubicin resistance were determined using multiresistant A549 lung cancer and HepG2 liver cancer cells. Emodin potently inhibited the four main human daunorubicin reductases in vitro. Further, we could demonstrate that emodin is able to synergistically sensitize human cancer cells towards daunorubicin at clinically relevant concentrations. Therefore, emodin may yield the potential to enhance the therapeutic effectiveness of anthracyclines by preventing anthracycline resistance via inhibition of the anthracycline reductases. In symphony with its known pharmacological properties, emodin might be a compound of particular interest in the management of anthracycline chemotherapy efficacy and their adverse effects.Electrical and optical properties of copper and nickel molecular materials with tetrabenzo [b,f,j,n] [1,5,9,13] tetraazacyclohexadecine thin films grown by the vacuum thermal evaporation technique

A Rodriguez, M E Sánchez-Vergara, V García-Montalvo, A Ortiz-Rebollo, J R Alvarez-Bada, C Alvarez-ToledanoPMID: 19962935 DOI: 10.1016/j.saa.2009.11.013

Abstract

Semiconducting molecular-material thin-films of tetrabenzo (b,f,j,n) [1,5,9,13] tetraazacyclohexadecine copper(II) and nickel(II) bisanthraflavates have been prepared by using vacuum thermal evaporation on Corning glass substrates and crystalline silicon wafers. The films thus obtained were characterized by infrared spectroscopy (FTIR), atomic force microscopy (AFM), ultraviolet-visible (UV-vis) spectroscopy and ellipsometry. IR spectroscopy showed that the molecular-material thin-films exhibit the same intra-molecular bonds as the original compounds, which suggests that the thermal evaporation process does not significantly alter their bonds. The optical band-gap values calculated from the absorption coefficient may be related to non-direct electronic interband transitions. The effect of temperature on conductivity was also measured in these samples. It was found that the temperature-dependent electric current is always higher for the nickel-based material and suggests a semiconductor-like behavior with conductivities in the order of 10(-8)Omega(-1)cm(-1).Biosynthesis of drug glucuronides for use as authentic standards

Matthew G Soars, Edward L Mattiuz, David A Jackson, Palaniappan Kulanthaivel, William J Ehlhardt, Steven A WrightonPMID: 12628307 DOI: 10.1016/S1056-8719(02)00231-9

Abstract

Glucuronidation by the uridine diphosphate glucuronosyltransferases (UGTs) plays a pivotal role in the clearance mechanism of both xenobiotics and endobiotics. The detection of glucuronides at low micromolar concentrations is required to accurately model in vitro enzyme kinetics and in vivo pharmacokinetics. However, relatively few glucuronides are currently available as standards for developing liquid chromatography and mass spectroscopy (LC/MS) bioanalytical methods.The glucuronidation capacity of hepatic microsomes prepared from rat (RLM), dog (DLM), monkey (MLM), and human (HLM) was examined for five xenobiotic substrates. In each case, glucuronide standards were produced using the enzyme source most efficient for the production of that specific glucuronide.

Dog hepatic microsomes were used to produce glucuronides for anthraflavic acid (yield: 14 mg), buprenorphine (yield: 14 mg), and octylgallate (total yield: 13 mg), whereas propofol glucuronide (yield: 20 mg), and ethinylestradiol glucuronide (yield: 8 mg) were prepared using HLM. All glucuronides were characterized by LC/MS/MS and nuclear magnetic resonance (NMR) spectroscopy.

The multimilligram quantities of glucuronide standards produced by this method have many applications throughout drug discovery and toxicology. In addition to allowing the quantification of glucuronide formation from in vitro and in vivo studies, the authentic standards produced could also be used to assess potential pharmacological or toxicological effects of metabolites.

Phytoestrogens from the roots of Polygonum cuspidatum (Polygonaceae): structure-requirement of hydroxyanthraquinones for estrogenic activity

H Matsuda, H Shimoda, T Morikawa, M YoshikawaPMID: 11459643 DOI: 10.1016/s0960-894x(01)00318-3

Abstract

The methanolic extract from the roots of Polygonum (P.) cuspidatum was found to enhance cell proliferation at 30 or 100 microg/mL in MCF-7, an estrogen-sensitive cell line. By bioassay-guided separation from P. cuspidatum with the most potent activity, emodin and emodin 8-O-beta-D-glucopyranoside were isolated as active principles. The methanolic extracts from Polygonum, Cassia, Aloe, and Rheum species, which were known to contain anthraquinones, also showed the MCF-7 proliferation. As a result of the evaluation of various anthraquinones from plant sources and synthetic anthraquinones, aloe-emodin, chrysophanol, chrysophanol 8-O-beta-D-glucopyranoside, and 1,8-dihydroxyanthraquinone showed weak activity. On the other hand, alizalin and 2,6-dihydroxyanthraquinone as well as emodin having the 2- and/or 6-hydroxyl groups showed potent activity. These results show that the unchelated hydroxyl group is essential for strong activity. Emodin and 2,6-dihydroxyanthraquinone also inhibited 17beta-estradiol binding to human estrogen receptors (ERs) with K(i) values of 0.77 and 0.31microM for ERalpha and 1.5 and 0.69 microM for ERbeta. These findings indicate that hydroxyanthraquinones such as emodin are phytoestrogens with an affinity to human estrogen receptors.Extrapolation of in vitro antimutagenicity to the in vivo situation: the case for anthraflavic acid

C Ioannides, A D Ayrton, D F Lewis, R WalkerPMID: 8304922 DOI: 10.1007/978-1-4615-2984-2_9

Abstract

Inhibition of polycyclic aromatic hydrocarbon-DNA adduct formation in epidermis and lungs of SENCAR mice by naturally occurring plant phenols

M Das, W A Khan, P Asokan, D R Bickers, H MukhtarPMID: 3802081 DOI:

Abstract

Naturally occurring plant phenols such as tannic acid, quercetin, myricetin, and anthraflavic acid are known to inhibit the mutagenicity of several bay-region diol-epoxides of polycyclic aromatic hydrocarbons (PAHs). The binding of bay-region diol-epoxides of PAHs to target tissue DNA is thought to be essential for the initiation of cancer by these compounds. In this study we investigated the effect of these plant phenols on PAH-DNA adduct formation in the epidermis and lung of SENCAR mice. In vitro addition of tannic acid, quercetin, myricetin, and anthraflavic acid (25 microM) to an incubation system containing epidermal microsomes prepared from either control or 3-methylcholanthrene-pretreated mice inhibited benzo(a)pyrene binding to calf thymus DNA by 63-64, 38-43, 36-37, and 27-33%, respectively. A single topical application of tannic acid, quercetin, myricetin, and anthraflavic acid at a dose of 400 mumol/kg body weight resulted in the inhibition of [3H]benzo(a)pyrene binding to epidermal DNA (48-73%) and protein (51-63%). The same dose of these plant phenols (400 mumol/kg) caused even greater inhibition of (+/-)-[3H]-7 beta,8 alpha-dihydroxy-7,8-dihydrobenzo(a)pyrene and [3H]-7,12-dimethybenz(a)anthracene binding to epidermal DNA and protein. The formation of (+)-7 beta,8 alpha-dihydroxy-9 alpha,10 alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene-deoxyguanosine adducts was substantially diminished in both epidermis (62-86%) and lungs (38-84%). These results indicate that tannic acid, quercetin, myricetin, and anthraflavic acid are potent inhibitors of carcinogen binding to epidermal and lung DNA and suggest that these plant phenols could prove useful in modifying the risk of tumor induction by PAHs such as benzo(a)pyrene and 7,12-dimethylbenz(a)anthracene in these two tissues.Mutagenicity of anthraquinone and hydroxylated anthraquinones in the Ames/Salmonella microsome system

D F Liberman, R C Fink, F L Schaefer, R J Mulcahy, A A StarkPMID: 7103489 DOI: 10.1128/aem.43.6.1354-1359.1982

Abstract

The mutagenicity of anthracene, anthraquinone, and four structurally similar compounds of each was evaluated in the Ames/Salmonella microsome assay. Anthraquinone was shown to be mutagenic for strains TA1537, TA1538, and TA98 in the absence of rat liver homogenate. The four anthraquinone derivatives tested were mutagenic for TA1537 exclusively. None of the anthracenes exhibited mutagenic activity.Anthraflavic acid is a potent and specific inhibitor of cytochrome P-448 activity

A D Ayrton, D F Lewis, C Ioannides, R WalkerPMID: 3689794 DOI: 10.1016/0167-4838(87)90177-4

Abstract

Consideration of the computer-optimised dimensions of anthraflavic acid indicates that it is essentially a planar molecule with a large area/depth ratio, that would preferentially interact with the polycyclic aromatic hydrocarbon-induced family of cytochrome P-450 proteins (cytochromes P-448). Anthraflavic acid was a potent inhibitor of the O-deethylations of ethoxycoumarin and ethoxyresorufin, both catalysed primarily by cytochromes P-448, in Arochlor-1254-induced hepatic microsomes. Similarly anthraflavic acid markedly inhibited the mutagenicity of 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole (Glu-P-I) in the Ames test. In contrast, it has no effect on the dealkylation of pentoxyresorufin, a reaction catalysed primarily by the phenobarbital-induced cytochromes P-450, and NADPH-dependent reduction of cytochrome c. It is concluded that anthraflavic acid is a potent and specific inhibitor of cytochrome P-448 activity.Determination of the optical GAP in thin films of amorphous dilithium phthalocyanine using the Tauc and Cody models

María Elena Sánchez-Vergara, Juan Carlos Alonso-Huitron, Arturo Rodriguez-Gómez, Jerry N Reider-BurstinPMID: 22922272 DOI: 10.3390/molecules170910000